

In-Depth Technical Guide: (S)-1-(3-nitrophenyl)ethanol (CAS: 103966-65-0)

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanol

Cat. No.: B1296107

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its stereospecific configuration and the presence of a nitro functional group make it a versatile intermediate for the production of a wide range of pharmaceuticals and agrochemicals.^{[1][2]} The nitro group can be readily transformed into other functional groups, such as an amino group, providing a handle for further molecular elaboration, while the chiral hydroxyl group is crucial for establishing the stereochemistry of the target molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (S)-1-(3-nitrophenyl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-(3-nitrophenyl)ethanol is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

Property	Value	Source(s)
CAS Number	103966-65-0	[3]
Molecular Formula	C ₈ H ₉ NO ₃	[3]
Molecular Weight	167.16 g/mol	[3]
Appearance	Solid	-
Melting Point	84-85 °C	[4]
Boiling Point	281 °C at 760 mmHg	[4]
Density	1.263 g/cm ³	[5]
Specific Optical Rotation ([α] _D)	-25.8° (c = 1.00 in CHCl ₃) for the (S)-enantiomer of the closely related 1-(3-bromophenyl)ethan-1-ol	[6]
Solubility	Soluble in methanol, ethanol, and other organic solvents.	[2]

Note: The specific optical rotation for (S)-**1-(3-nitrophenyl)ethanol** is not readily available in the searched literature. The provided value is for a structurally similar compound and should be used as an estimate.

Spectral Data

The structural characterization of (S)-**1-(3-nitrophenyl)ethanol** is supported by various spectroscopic techniques.

- ¹H NMR (CDCl₃, 600 MHz): δ 8.25 (s, 1H), 8.12 (ddd, J=8.4, 1.2, 1.2 Hz, 1H), 7.72 (d, J=7.2 Hz, 1H), 7.52 (dd, J=8.1, 8.1 Hz, 1H), 5.02 (q, J=6.6 Hz, 1H), 2.07 (s, 1H, OH), 1.54 (d, J=6.6 Hz, 3H).[7]
- ¹³C NMR (CDCl₃, 125 MHz): δ 148.45, 140.35, 132.15, 130.14, 123.77, 121.14, 80.71, 69.84.[8]

- Infrared (IR) (KBr pellet, $\nu_{\text{max}}/\text{cm}^{-1}$): 3357 (O-H stretch), 2974 (C-H stretch), 1545, 1368 (NO_2 stretch).[8][9]
- Mass Spectrometry (MS): GC-MS data is available for this compound, confirming its molecular weight.[10]

Synthesis of (S)-1-(3-nitrophenyl)ethanol

The primary route for the synthesis of enantiomerically pure (S)-1-(3-nitrophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methods, which offer high enantioselectivity.

Asymmetric Catalytic Reduction

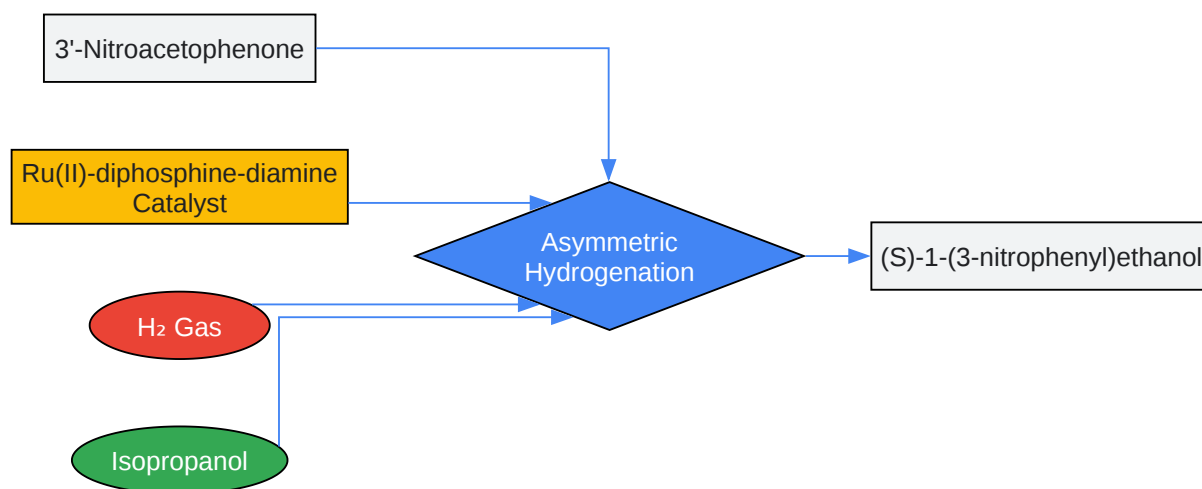
Transition metal catalysts, particularly those based on ruthenium complexed with chiral ligands, have proven effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[11] Chiral diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, create a chiral environment around the metal center, directing the hydride attack to one face of the carbonyl group.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

A general protocol for the asymmetric hydrogenation of ketones using a Ru(II)-diphosphine-diamine catalyst is as follows:

- In a nitrogen-filled glovebox, a Schlenk flask is charged with the $\text{RuCl}_2[(R)\text{-tolbinap}][(R,R)\text{-dpn}]$ catalyst (0.001 mol% relative to the substrate).
- Anhydrous, degassed isopropanol is added to dissolve the catalyst.
- 3'-Nitroacetophenone (1 equivalent) is added to the catalyst solution.
- A solution of potassium tert-butoxide (t-BuOK) in isopropanol (e.g., 1 M solution, 2.5 mol%) is added.
- The Schlenk flask is sealed, removed from the glovebox, and connected to a Parr hydrogenation apparatus.

- The system is purged with hydrogen gas three times.
- The vessel is pressurized to the desired hydrogen pressure (e.g., 8 atm).
- The reaction mixture is stirred at the desired temperature (e.g., 28 °C) for a specified time (e.g., 4 hours).
- After the reaction is complete, the hydrogen gas is carefully vented.
- The reaction mixture can be analyzed directly by chiral GC or HPLC to determine the yield and enantiomeric excess.
- For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[12]



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Caption: Asymmetric Hydrogenation Workflow

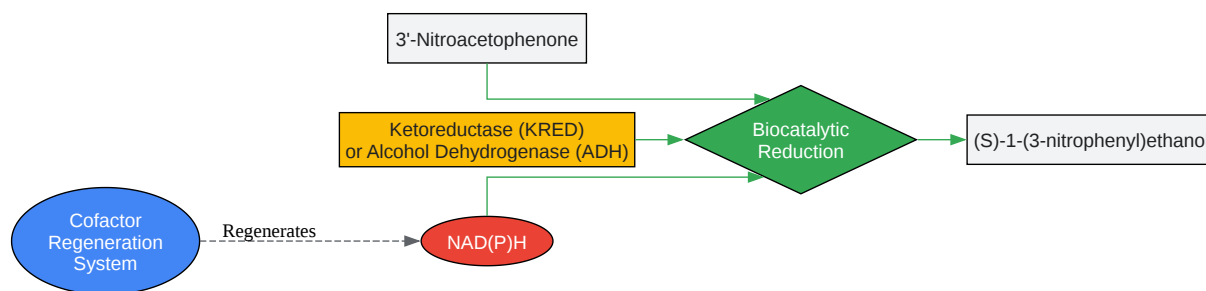
Biocatalytic Reduction

Biocatalysis, utilizing whole microbial cells or isolated enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of (S)-**1-(3-nitrophenyl)ethanol**.^[4] These enzymes employ cofactors like NADH or NADPH to deliver a hydride to the re-face of the carbonyl group of 3'-nitroacetophenone, a principle often explained by Prelog's rule, leading to the desired (S)-enantiomer.^[13]

Experimental Protocol: Biocatalytic Reduction (General Procedure)

A representative protocol for the biocatalytic reduction of a ketone using a ketoreductase is as follows:

- A reaction mixture is prepared containing a buffer (e.g., 100 mM phosphate buffer, pH 6), the ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
- 3'-Nitroacetophenone is added to the mixture. An organic co-solvent such as DMSO may be used to improve substrate solubility.
- The reaction is incubated at a controlled temperature (e.g., 30 °C) with agitation.
- The reaction progress is monitored by HPLC or GC.
- Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography.^[13]



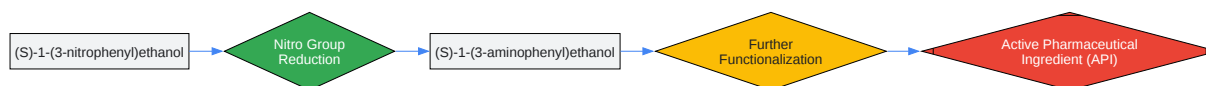
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Caption: Biocatalytic Reduction Workflow

Applications in Drug Development

(S)-1-(3-nitrophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to introduce a specific stereocenter and the versatility of the nitro group for further chemical transformations. While specific examples of its direct use in blockbuster drugs are not prominently featured in the reviewed literature, its structural motif is present in various biologically active molecules. The amino group, obtained after the reduction of the nitro group, can be a crucial pharmacophore or a synthetic handle for building more complex molecular architectures.

The general synthetic utility can be illustrated by the following logical pathway:



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Caption: Synthetic Utility in Drug Development

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or the engagement in signaling pathways of (S)-**1-(3-nitrophenyl)ethanol** itself. Research on related nitrophenyl compounds suggests potential for various biological activities, but direct studies on this specific enantiomer are scarce. Further investigation is required to elucidate its pharmacological profile.

Safety and Handling

(S)-**1-(3-nitrophenyl)ethanol** should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

(S)-**1-(3-nitrophenyl)ethanol** is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The well-established methods for its enantioselective synthesis, coupled with the synthetic flexibility of its functional groups, make it an important intermediate for researchers and drug development professionals. Further studies are warranted to explore its own potential biological activities and to expand its application in the synthesis of novel therapeutic agents.

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